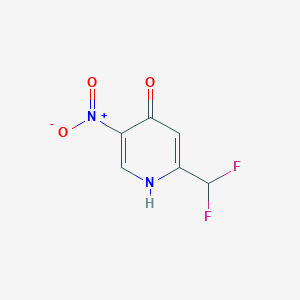
2-(difluoromethyl)-5-nitropyridin-4-ol
概要
説明
2-(difluoromethyl)-5-nitropyridin-4-ol is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring.
準備方法
The synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridines using difluoromethylation reagents such as ethyl bromodifluoroacetate. The reaction typically proceeds through a two-step process: N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve continuous flow microreactor systems to improve reaction efficiency and yield .
化学反応の分析
2-(difluoromethyl)-5-nitropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. Major products formed from these reactions include amino-substituted pyridines and other derivatives .
科学的研究の応用
2-(difluoromethyl)-5-nitropyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(difluoromethyl)-5-nitropyridin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming hydrogen bonds and increasing lipophilicity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
類似化合物との比較
2-(difluoromethyl)-5-nitropyridin-4-ol can be compared with other similar compounds such as:
2-(difluoromethyl)-4-nitropyridine: Similar structure but different position of the nitro group.
2-(trifluoromethyl)-5-nitropyridin-4-ol: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-nitropyridin-4-ol: Lacks the difluoromethyl group.
The uniqueness of this compound lies in the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties .
生物活性
2-(Difluoromethyl)-5-nitropyridin-4-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, particularly in the context of antiviral and antibacterial properties.
Synthesis
The synthesis of this compound typically involves the introduction of a difluoromethyl group and nitro group onto a pyridine ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The precise conditions can vary based on the desired yield and purity of the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes. Additionally, the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. The compound demonstrated significant inhibitory effects in vitro, with an IC50 value indicating effective dose levels for viral inhibition.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 3.669 | Inhibition of viral replication |
| Lopinavir | 129.8 | Protease inhibitor |
The compound's mechanism includes interference with viral proteases and possibly inhibiting viral entry into host cells.
Antibacterial Activity
In addition to its antiviral properties, this compound has shown promising antibacterial activity against various strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study evaluated the compound's efficacy against SARS-CoV-2 in Vero-E6 cells, revealing a dose-dependent inhibition of viral replication. The results underscore its potential as a therapeutic agent in combating COVID-19.
- Antibacterial Properties : Another investigation assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its utility in treating bacterial infections.
特性
IUPAC Name |
2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBTDBSLVUXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















